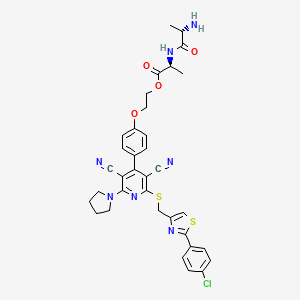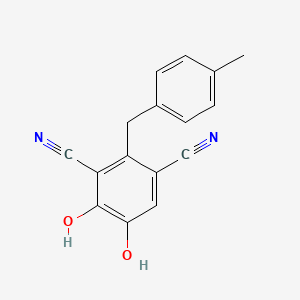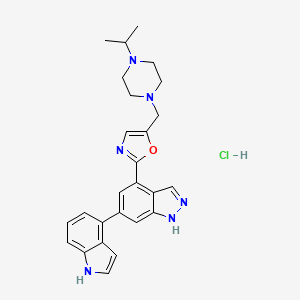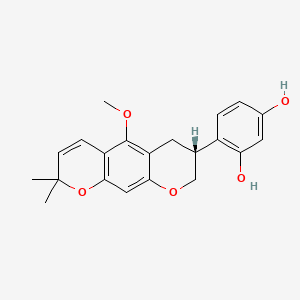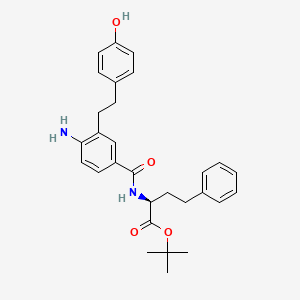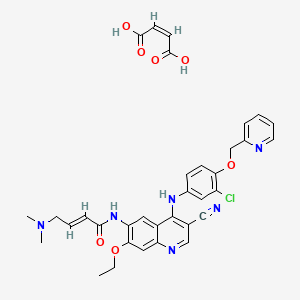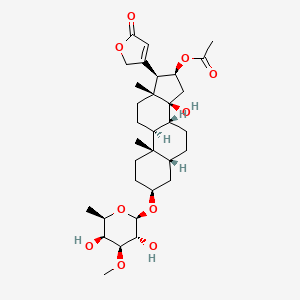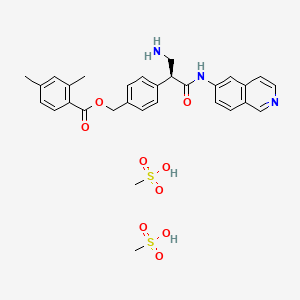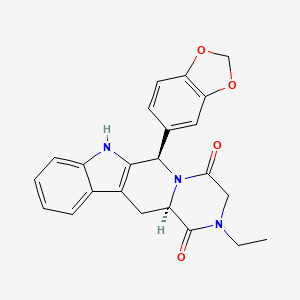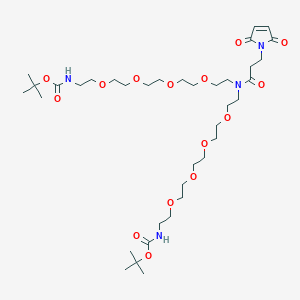
N-Mal-N-bis(PEG4-NH-Boc)
説明
“N-Mal-N-bis(PEG4-NH-Boc)” is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The protected amines can be deprotected by acidic conditions .
Synthesis Analysis
“N-Mal-N-bis(PEG4-NH-Boc)” is a PEG-based linker that can be used in the synthesis of PROTACs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of “N-Mal-N-bis(PEG4-NH-Boc)” is 807.0 g/mol . It has a functional group of Maleimide/Boc-protected amine . The molecular formula is C37H66N4O15 .Chemical Reactions Analysis
The maleimide group of “N-Mal-N-bis(PEG4-NH-Boc)” will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
“N-Mal-N-bis(PEG4-NH-Boc)” has a molecular weight of 807.0 g/mol . It has a functional group of Maleimide/Boc-protected amine . The molecular formula is C37H66N4O15 .科学的研究の応用
Protein Cross-Linking
Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a protein cross-linker, introduces intra-tetrameric cross-links into oxy-HbA. Its structure and crystallographic analyses indicate Cys-93(β) as the cross-linking site. This cross-bridging slightly affects O2 affinity and cooperativity but significantly reduces the Bohr effect. The compound retains sensitivity to allosteric effectors such as 2,3-diphosphoglycerate, IHP, and chloride, though to a lesser degree compared to HbA. The cross-linking strategy offers potential for stabilizing low O2 affinity Hbs, useful for therapeutics (Manjula et al., 2000).
Site-Specific Protein Conjugation
A tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation was synthesized. It involves conjugating linear 20 kDa PEG-NH(2) to 12-(Boc-amino)dodecanoic acid and further processing to yield PEG-NHCO-(CH(2))(11)-NHCO(CH(2))(5)-Mal (PEG-C(18)-Mal). This method resulted in over 90% activated product, showing promise for efficient protein conjugation, as demonstrated in the study using recombinant human granulocyte colony stimulating factor (rh-G-CSF) (Salmaso et al., 2009).
Chromatographic Separation and Detection
A study focused on the chromatographic separation and detection of bis-maleimide-polyethylene glycol (bis-mal-PEG) in monofunctional maleimide polyethylene glycol (mono-mal-PEG), important for controlling impurities in PEGylation of therapeutic proteins. It demonstrated a method for specific, accurate, and sensitive detection of bis-mal-PEG, suggesting its application in quality assessment of mono-mal-PEG (Tang et al., 2012).
Anticancer Drug Delivery
Research on dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugates with paclitaxel revealed significant differences in polymeric architectures. These differences influenced drug solubility and cytotoxicity. The dendrimer-succinic acid-paclitaxel conjugate showed a tenfold increase in cytotoxicity compared to nonconjugated drug, indicating its potential as an anticancer drug carrier (Khandare et al., 2006).
作用機序
Target of Action
N-Mal-N-bis(PEG4-NH-Boc) is a PEG-based PROTAC linker . The primary targets of this compound are proteins with a thiol group . These proteins play a crucial role in various biological processes, including signal transduction, regulation of enzyme activity, and protein-protein interactions.
Mode of Action
The compound operates by forming a covalent bond with the thiol group of the target protein . This is facilitated by the maleimide group present in the compound . Additionally, the compound contains two Boc protected amino groups that can be deprotected under acidic conditions .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that operate by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, affecting the biochemical pathways in which these proteins are involved.
Result of Action
The primary result of the action of N-Mal-N-bis(PEG4-NH-Boc) is the degradation of the target protein . By linking an E3 ubiquitin ligase ligand to a ligand for the target protein, the resulting PROTAC molecule can induce the degradation of the target protein . This can lead to significant changes at the molecular and cellular level, depending on the role of the degraded protein.
Action Environment
The action of N-Mal-N-bis(PEG4-NH-Boc) can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, factors such as temperature and the presence of other biomolecules can influence the efficiency of the PROTAC synthesis and the subsequent protein degradation process.
将来の方向性
“N-Mal-N-bis(PEG4-NH-Boc)” is a promising compound in the field of drug delivery. It is a PEG-based linker that can be used in the synthesis of PROTACs . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins , which could have significant implications for the development of targeted therapy drugs.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N4O15/c1-36(2,3)55-34(45)38-10-15-47-19-23-51-27-29-53-25-21-49-17-13-40(31(42)9-12-41-32(43)7-8-33(41)44)14-18-50-22-26-54-30-28-52-24-20-48-16-11-39-35(46)56-37(4,5)6/h7-8H,9-30H2,1-6H3,(H,38,45)(H,39,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIBCVFZJBEFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099523 | |
| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG4-NH-Boc) | |
CAS RN |
2128735-27-1 | |
| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
